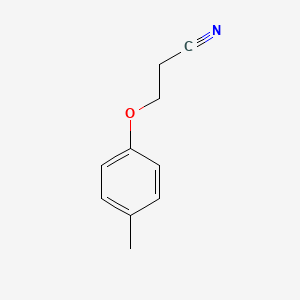

3-(4-Methylphenoxy)propanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenoxy)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-6H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELCPEBYDWJHDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Methylphenoxy Propanenitrile and Analogous Structures

Foundational Synthetic Routes to Aryloxypropanenitriles

The construction of the aryloxypropanenitrile scaffold is most commonly achieved through the Michael addition reaction, a versatile method for forming carbon-carbon and carbon-heteroatom bonds.

Michael Addition of Phenols to Acrylonitrile (B1666552) as a Primary Synthetic Strategy

The cornerstone for synthesizing 3-(4-methylphenoxy)propanenitrile is the Michael addition of p-cresol (B1678582) to acrylonitrile. prepchem.com This reaction, a conjugate addition, involves the nucleophilic attack of the phenoxide ion, generated from p-cresol in the presence of a base, onto the electron-deficient β-carbon of acrylonitrile. nrochemistry.com A typical procedure involves reacting 4-methylphenol with acrylonitrile in the presence of a base like benzyltrimethylammonium (B79724) hydroxide (B78521) (Triton B). prepchem.com The reaction is often carried out under reflux conditions, and after workup, the desired product, 3-(4-methylphenoxy)propanenitrile, can be isolated and purified. prepchem.com

The scope of this reaction extends beyond p-cresol to a variety of substituted phenols, allowing for the synthesis of a diverse library of aryloxypropanenitriles. researchgate.net The choice of base is crucial and can influence the reaction rate and yield. Both organic and inorganic bases have been successfully employed.

Catalytic Enhancements and Optimization of Michael Addition Protocols, including Microwave-Assisted Synthesis

To address the often lengthy reaction times associated with traditional Michael additions, significant efforts have been directed towards catalytic enhancements and process optimization. ingentaconnect.com Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate these reactions. ingentaconnect.comnih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to improved yields. ingentaconnect.comnih.govanton-paar.com

For instance, the Michael addition between p-cresol and acrylonitrile can be efficiently carried out under microwave irradiation in the presence of a catalytic amount of an organic base like 4-dimethylaminopyridine (B28879) (DMAP). ingentaconnect.com Studies have shown that this microwave-assisted protocol often proceeds more effectively without a solvent. researchgate.netingentaconnect.com The use of aqueous bases such as tetramethylammonium (B1211777) hydroxide under microwave conditions has also been reported to be effective. researchgate.net

Beyond microwave assistance, various catalysts have been explored to improve the efficiency and selectivity of the Michael addition of phenols to acrylonitrile. These include both Lewis acids and bases. scispace.combeilstein-journals.org For example, electron-rich triarylphosphines have been shown to catalyze oxa-Michael additions effectively. beilstein-journals.org The development of novel catalytic systems, such as pincer-type nickel complexes, also shows promise for promoting the addition of phenols to activated olefins like acrylonitrile, although they may require heating and the presence of a base for less reactive substrates. scispace.comresearchgate.net

Strategies for Derivatization and Functionalization of the Propanenitrile Scaffold

Once the aryloxypropanenitrile core is synthesized, further modifications can be introduced to create a wide range of analogs with diverse properties. These strategies primarily target the methylene (B1212753) group adjacent to the nitrile or the nitrile group itself.

Alkylation and Selective Mono-methylation Reactions of Aryloxyacetonitriles

The methylene group alpha to the nitrile in aryloxyacetonitriles is acidic and can be selectively alkylated. researchgate.netscispace.com Of particular interest is the selective mono-methylation of these compounds, as the resulting 2-aryloxypropionitriles are valuable precursors for various applications. scispace.comunive.it

A highly selective method for the mono-C-methylation of aryloxyacetonitriles involves the use of dimethyl carbonate (DMC) in the presence of a weak base like potassium carbonate at elevated temperatures. researchgate.netunive.itscispace.com This method is noteworthy for its high selectivity (often >99%) towards the mono-methylated product, avoiding the formation of dialkylated by-products which can be a significant issue with traditional alkylating agents. scispace.comunive.it The reaction is believed to proceed through a mechanism involving initial carboxymethylation followed by methylation and subsequent decarboxymethylation. unive.it

This selective methylation strategy has been successfully applied to a variety of aryloxyacetonitriles, demonstrating its general applicability. scispace.comamanote.comunive.itdocumentsdelivered.com

Table 1: Selective Mono-C-Methylation of Aryloxyacetonitriles with Dimethyl Carbonate

| Starting Material (ArOCH₂CN) | Product (ArOCH(CH₃)CN) | Selectivity | Reference |

|---|---|---|---|

| (Aryloxy)acetonitrile | 2-Aryloxypropionitrile | >99% | scispace.comunive.it |

Functional Group Transformations of the Nitrile Moiety in 3-(4-Methylphenoxy)propanenitrile Precursors

The nitrile group in 3-(4-methylphenoxy)propanenitrile and its analogs is a versatile functional group that can be transformed into a variety of other functionalities, providing access to a broader range of compounds. fu-berlin.de

One of the most common transformations is the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under acidic or basic conditions. For example, treatment with concentrated hydrochloric acid can convert the nitrile to the corresponding propanoic acid. ingentaconnect.com

Another important transformation is the conversion of the nitrile to a tetrazole ring. This can be accomplished by reacting the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid. This transformation is significant in medicinal chemistry as tetrazoles are often used as bioisosteres for carboxylic acids. researchgate.net

Advanced and Emerging Synthetic Approaches to Phenoxypropanenitrile Analogs

The field of synthetic chemistry is constantly evolving, with new methods being developed to construct and functionalize molecules with greater efficiency and precision. rsc.org While the Michael addition remains a primary route to phenoxypropanenitriles, emerging strategies offer alternative and potentially more streamlined approaches.

Domino reactions, where multiple bond-forming events occur in a single pot, represent an advanced strategy for synthesizing complex molecules from simple precursors. For instance, nickel-catalyzed domino reactions of α-aryloxyacetonitriles with arylboronic acids have been developed to synthesize 2-aroylbenzo[b]furans, showcasing a powerful method for rapid complexity generation from phenoxyacetonitrile-related structures. bohrium.comcolab.ws

The development of novel catalytic systems continues to be a major driver of innovation in synthetic chemistry. organic-chemistry.orgrsc.orgfu-berlin.de Chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis, are also gaining traction for the synthesis of chiral building blocks related to phenoxypropanenitriles. For example, lipase-catalyzed resolution of 3-hydroxy-3-(2-thienyl)propanenitrile provides an enantiomerically enriched precursor for the synthesis of duloxetine. researchgate.net

Furthermore, advancements in understanding reaction mechanisms, such as those involved in the phospha-Michael reaction, can lead to the development of new catalysts and reaction conditions for the synthesis of related structures. chemrxiv.org The application of computational tools and high-throughput screening methods is also accelerating the discovery and optimization of new synthetic routes. rsc.org

Chemical Reactivity and Mechanistic Pathways of 3 4 Methylphenoxy Propanenitrile

Investigation of Reaction Mechanisms in Phenoxypropanenitrile Synthesis, including DMAP-Catalyzed Processes

The synthesis of phenoxypropanenitriles, including 3-(4-Methylphenoxy)propanenitrile, is often achieved through the Michael addition of a phenol (B47542) to acrylonitrile (B1666552). This reaction can be catalyzed by various bases.

A noteworthy and highly efficient catalyst for this transformation is 4-Dimethylaminopyridine (B28879) (DMAP). ingentaconnect.comwikipedia.org DMAP is a hypernucleophilic acylation catalyst that is more basic than pyridine (B92270) due to resonance stabilization from the dimethylamino group. wikipedia.orgsigmaaldrich.com

The DMAP-catalyzed Michael addition of phenols to acrylonitrile has been shown to be significantly accelerated by microwave irradiation, often proceeding more efficiently without a solvent. ingentaconnect.com For instance, the reaction of p-cresol (B1678582) with acrylonitrile in the presence of a catalytic amount of DMAP under microwave irradiation leads to high conversion rates in a much shorter time frame compared to conventional heating methods. ingentaconnect.com The reaction mechanism in the presence of a base like DMAP generally involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks the β-carbon of the acrylonitrile in a conjugate addition. The resulting carbanion is then protonated to yield the final phenoxypropanenitrile product.

The general mechanism for the base-catalyzed Michael addition is as follows:

Deprotonation of the phenol: The base (B:) removes the acidic proton from the hydroxyl group of the phenol (ArOH) to form a phenoxide ion (ArO⁻).

Nucleophilic attack: The nucleophilic phenoxide ion attacks the electrophilic β-carbon of acrylonitrile.

Protonation: The resulting enolate intermediate is protonated by the conjugate acid of the base (BH⁺) to yield the 3-phenoxypropanenitrile (B1585563) product.

In the specific case of DMAP catalysis, particularly under acylation conditions which share mechanistic similarities, DMAP can act as a nucleophilic catalyst. It can react with the electrophile to form a more reactive intermediate. wikipedia.org However, in the Michael addition of phenols, its primary role is likely as a strong base to generate the phenoxide nucleophile. ingentaconnect.com

| Catalyst/Base | Conditions | Reactants | Product | Conversion/Yield | Reference |

| DMAP | Microwave, 85°C, 4h, solvent-free | p-Cresol, Acrylonitrile | 3-(4-Methylphenoxy)propanenitrile | 84% conversion, 80% isolated yield | ingentaconnect.com |

| K₂CO₃ | t-butanol, 80-85°C, 24h | 4-Methoxyphenol, Acrylonitrile | 3-(4-Methoxyphenoxy)propanenitrile | 90% yield | chemicalbook.com |

Transformation Reactions of the Nitrile Group to Other Organic Functionalities (e.g., Carboxylic Acids, Amines)

The nitrile group (-C≡N) in 3-(4-Methylphenoxy)propanenitrile is a versatile functional group that can be converted into other important organic functionalities, most notably carboxylic acids and primary amines. wikipedia.orglibretexts.org

Hydrolysis to Carboxylic Acids:

The hydrolysis of nitriles is a common and useful transformation that can be carried out under either acidic or basic conditions. libretexts.orgchemistrysteps.comnumberanalytics.com

Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous acid solution, such as dilute hydrochloric acid, results in the formation of a carboxylic acid and an ammonium (B1175870) salt. libretexts.org The mechanism involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water, followed by tautomerization and further hydrolysis of the intermediate amide, leads to the carboxylic acid. libretexts.orgnumberanalytics.com

Equation: CH₃C₆H₄OCH₂CH₂CN + 2H₂O + H⁺ → CH₃C₆H₄OCH₂CH₂COOH + NH₄⁺

Base-catalyzed hydrolysis: Refluxing the nitrile with an aqueous solution of a base, like sodium hydroxide (B78521), initially produces a carboxylate salt and ammonia. libretexts.org The mechanism starts with the nucleophilic attack of a hydroxide ion on the nitrile carbon. libretexts.orgchemistrysteps.com Subsequent proton transfers and tautomerization form an amide intermediate, which is then hydrolyzed to the carboxylate. chemistrysteps.com To obtain the free carboxylic acid, the reaction mixture must be acidified in a separate step. libretexts.org

Equation 1 (Hydrolysis): CH₃C₆H₄OCH₂CH₂CN + H₂O + OH⁻ → CH₃C₆H₄OCH₂CH₂COO⁻ + NH₃ Equation 2 (Acidification): CH₃C₆H₄OCH₂CH₂COO⁻ + H⁺ → CH₃C₆H₄OCH₂CH₂COOH

Reduction to Amines:

The nitrile group can be reduced to a primary amine using strong reducing agents. wikipedia.org

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that efficiently converts nitriles to primary amines. The reaction typically involves the addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to protonate the resulting nitrogen intermediate. libretexts.org

Equation: 4 CH₃C₆H₄OCH₂CH₂CN + LiAlH₄ → (CH₃C₆H₄OCH₂CH₂CH₂N)₄AlLi → 4 CH₃C₆H₄OCH₂CH₂CH₂NH₂

| Transformation | Reagents | Product Functional Group | Reference |

| Acid Hydrolysis | Dilute HCl, heat | Carboxylic Acid | libretexts.org |

| Base Hydrolysis | NaOH, heat, then H⁺ | Carboxylic Acid | libretexts.org |

| Reduction | LiAlH₄, then H₂O | Primary Amine | wikipedia.orglibretexts.org |

Reactivity Profiles of the Methylphenyl and Phenoxy Moieties in Derivatization Reactions

The aromatic ring of the 4-methylphenyl group and the phenoxy linkage in 3-(4-Methylphenoxy)propanenitrile are susceptible to electrophilic aromatic substitution reactions. The positions of substitution are directed by the activating and ortho-, para-directing effects of the methyl and alkoxy groups.

The oxygen atom of the phenoxy group, with its lone pairs of electrons, is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to the ether linkage. Similarly, the methyl group is also an activating, ortho-, para-directing group. In the case of the 4-methylphenoxy moiety, the para position is already substituted by the methyl group. Therefore, electrophilic attack will be directed to the positions ortho to the phenoxy oxygen.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group (-NO₂) onto the aromatic ring, ortho to the phenoxy group.

Halogenation: Treatment with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst would result in the substitution of a hydrogen atom on the ring with a halogen atom, again, primarily at the ortho position to the phenoxy group.

Friedel-Crafts Alkylation and Acylation: These reactions, using an alkyl halide or acyl halide with a Lewis acid catalyst, would introduce an alkyl or acyl group, respectively, onto the aromatic ring, with a preference for the positions ortho to the oxygen.

It is important to note that the specific reaction conditions can influence the regioselectivity and the potential for side reactions. The nitrile group itself is generally deactivating towards electrophilic aromatic substitution but its influence is transmitted through the ether linkage and is less significant than the directing effects of the oxygen and methyl groups.

Studies on Cyclization and Heterocycle Formation Involving Nitrile Scaffolds

Nitrile-containing compounds, such as 3-(4-Methylphenoxy)propanenitrile, are valuable precursors for the synthesis of various heterocyclic systems. The nitrile group can participate in cyclization reactions through several mechanistic pathways.

One common approach is the [3+2] cycloaddition reaction, where the nitrile acts as a dipolarophile and reacts with a 1,3-dipole to form a five-membered heterocycle. mdpi.comnih.gov Examples of 1,3-dipoles that react with nitriles include azides, nitrones, and nitrile oxides. mdpi.com

Another strategy involves the activation of the nitrile group to facilitate cyclization. For instance, the reaction of nitriles with ambiphilic reagents can lead to the formation of selenium-containing heterocycles under mild conditions. mdpi.com

Furthermore, nitrile anion cyclization is a powerful method for constructing cyclic structures, particularly pyrrolidines. researchgate.net This involves the deprotonation of the carbon atom alpha to the nitrile group, creating a nucleophilic anion that can then undergo an intramolecular cyclization. For example, a 5-exo-tet cyclization of a suitable substrate can form a five-membered ring. researchgate.net

The synthesis of various nitrogen-containing heterocycles, such as pyridines and thiadiazoles, can also be achieved through multi-component reactions or cyclization strategies that utilize a nitrile precursor. organic-chemistry.org These reactions often involve the formation of new carbon-nitrogen or nitrogen-sulfur bonds. organic-chemistry.org

Computational and Theoretical Chemistry Studies on 3 4 Methylphenoxy Propanenitrile Systems

Density Functional Theory (DFT) Applications for Elucidating Reaction Energetics and Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. numberanalytics.comresearchgate.net It has become a vital tool in chemistry for studying the geometries, energies, and reaction mechanisms of molecules. researchgate.net

DFT calculations are particularly useful for elucidating the thermodynamics and kinetics of chemical reactions. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed understanding of the reaction pathway. numberanalytics.com This information is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

While DFT is a powerful tool, the accuracy of the results depends on the chosen functional. nih.gov Different functionals can sometimes lead to varying predictions, especially for complex reactions. nih.gov Therefore, careful selection and validation of the functional are necessary to ensure the reliability of the computational results. researchgate.netnih.gov

In the context of 3-(4-Methylphenoxy)propanenitrile, DFT could be applied to study its synthesis, for instance, the Michael addition of p-cresol (B1678582) to acrylonitrile (B1666552). DFT calculations could determine the activation energies and reaction energies for this process, offering insights into the reaction mechanism and the factors influencing its efficiency.

Molecular Modeling and Conformational Analysis of 3-(4-Methylphenoxy)propanenitrile and Its Analogs

Molecular modeling encompasses all theoretical and computational methods used to model or mimic the behavior of molecules. upc.edu It provides a way to visualize and analyze the three-dimensional structures of molecules and to understand how their conformations influence their properties. upc.edu

Conformational analysis is a key aspect of molecular modeling that focuses on identifying the preferred spatial arrangements (conformations) of a molecule. upc.edu For a flexible molecule like 3-(4-Methylphenoxy)propanenitrile, which contains several rotatable bonds, numerous conformations are possible. Identifying the low-energy conformations is essential as they are the most likely to be populated and to be biologically or chemically active. upc.edu

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies of Nitrile-Containing Scaffolds in Chemical Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. youtube.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. youtube.com These properties, known as molecular descriptors, can be calculated from the chemical structure and include electronic, steric, and lipophilic parameters. youtube.com

QSAR models are developed by correlating the descriptors of a series of compounds with their measured biological activities. nih.gov Once a statistically significant model is established, it can be used to predict the activity of new, untested compounds. youtube.comnih.gov

Molecular docking is another powerful computational technique used in drug discovery. It predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govnih.gov By simulating the binding process, molecular docking can help to understand the molecular basis of ligand-receptor interactions and to predict the binding affinity of a compound. nih.govresearchgate.net

For nitrile-containing scaffolds, such as derivatives of 3-(4-Methylphenoxy)propanenitrile, QSAR and molecular docking studies can be invaluable. For example, if a series of these compounds were found to have a particular biological activity, a QSAR model could be developed to identify the key structural features responsible for this activity. nih.gov Molecular docking could then be used to visualize how these compounds interact with their biological target, providing insights for the design of more potent and selective molecules. researchgate.net

Table 1: Key Concepts in QSAR and Molecular Docking

| Term | Description |

| QSAR | A computational method that relates the chemical structure of a compound to its biological activity. youtube.com |

| Molecular Descriptors | Numerical values that encode the physicochemical properties of a molecule. youtube.com |

| Molecular Docking | A simulation technique that predicts the binding orientation and affinity of a ligand to a receptor. nih.govnih.gov |

| Nitrile Scaffold | The core chemical structure containing a nitrile (-C≡N) group. |

Predictive Modeling of Intermolecular Interactions and Solvation Parameters (e.g., LogP, TPSA) through Theoretical Calculations

The behavior of a molecule in a biological system is heavily influenced by its interactions with its environment, particularly with water and other biological molecules. Theoretical calculations can be used to predict these interactions and to estimate important physicochemical properties that govern a molecule's pharmacokinetics.

Intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, play a crucial role in molecular recognition and binding. Computational methods can be used to calculate the energy of these interactions, providing a quantitative measure of their strength. researchgate.net

Solvation parameters are key descriptors of a molecule's behavior in different solvents. The partition coefficient (LogP) is a measure of a molecule's lipophilicity and is a critical parameter in drug design as it affects absorption, distribution, metabolism, and excretion (ADME). The Topological Polar Surface Area (TPSA) is another important descriptor that correlates with a molecule's ability to permeate cell membranes.

These parameters can be predicted with reasonable accuracy using various computational models. For example, LogP can be estimated using fragment-based methods or property-based calculations. TPSA is typically calculated by summing the surface contributions of polar atoms in a molecule.

For 3-(4-Methylphenoxy)propanenitrile, theoretical calculations could provide valuable information about its physicochemical properties.

Table 2: Predicted Physicochemical Properties of 3-(4-Methylphenoxy)propanenitrile

| Property | Predicted Value | Method of Prediction |

| LogP | ~2.1 - 2.5 | Various computational models |

| TPSA | ~33.0 Ų | Calculation based on functional groups |

| Molecular Weight | 161.21 g/mol | Sum of atomic weights |

| Hydrogen Bond Donors | 0 | Molecular structure analysis |

| Hydrogen Bond Acceptors | 2 (Oxygen and Nitrogen) | Molecular structure analysis |

These predicted values can guide the experimental design and provide insights into the potential behavior of 3-(4-Methylphenoxy)propanenitrile in biological and chemical systems.

Advanced Analytical Techniques for Characterization and Reaction Monitoring in 3 4 Methylphenoxy Propanenitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Purity Assessment (¹H NMR, ¹³C NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-(4-Methylphenoxy)propanenitrile. researchgate.netchemrxiv.org By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecule's connectivity and environment can be constructed. chemrxiv.orgd-nb.info

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-(4-Methylphenoxy)propanenitrile, the aromatic protons on the p-substituted benzene (B151609) ring, the methyl protons of the tolyl group, and the two methylene (B1212753) groups of the propanenitrile chain will each produce distinct signals with characteristic chemical shifts and splitting patterns.

¹³C NMR complements the proton data by providing a signal for each unique carbon atom in the molecule. libretexts.org This allows for the direct observation of the nitrile carbon, the aromatic carbons, the methyl carbon, and the two methylene carbons, confirming the carbon skeleton of the compound.

Distortionless Enhancement by Polarization Transfer (DEPT) is a specialized NMR experiment that provides further detail on the types of carbon atoms present. nanalysis.compressbooks.pub DEPT-90 and DEPT-135 experiments can differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for assigning the signals of the methylene and methyl groups in 3-(4-Methylphenoxy)propanenitrile and distinguishing them from the quaternary aromatic carbons. nanalysis.comresearchgate.net

| NMR Data for 3-(4-Methylphenoxy)propanenitrile | |

| Technique | Expected Chemical Shift (ppm) and Multiplicity |

| ¹H NMR | Aromatic protons (AA'BB' system, ~6.8-7.2 ppm), -OCH₂- protons (triplet), -CH₂CN protons (triplet), -CH₃ protons (singlet) |

| ¹³C NMR | Nitrile carbon (~118 ppm), Aromatic carbons (~115-157 ppm), -OCH₂- carbon, -CH₂CN carbon, -CH₃ carbon |

| DEPT-135 | CH and CH₃ groups (positive signals), CH₂ groups (negative signals) |

Mass Spectrometry for Accurate Molecular Weight Determination and Fragmentation Analysis (e.g., ESI-TOFMS, HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of 3-(4-Methylphenoxy)propanenitrile with high accuracy and for obtaining structural information through the analysis of its fragmentation patterns. miamioh.edu

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOFMS) is a soft ionization technique that is well-suited for determining the molecular weight of the compound. miamioh.edu It typically produces the protonated molecule, [M+H]⁺, with minimal fragmentation, allowing for a clear determination of the molecular mass. miamioh.edu High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of the molecule, further confirming its identity. nih.govrsc.org

The fragmentation pattern observed in mass spectrometry provides a fingerprint of the molecule. chemguide.co.uk For 3-(4-Methylphenoxy)propanenitrile, characteristic fragmentation would likely involve the cleavage of the ether bond, loss of the nitrile group, and fragmentation of the aromatic ring, providing valuable structural confirmation. libretexts.orgarkat-usa.org

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 3-(4-Methylphenoxy)propanenitrile. megalecture.comspecificpolymers.com The molecule absorbs infrared radiation at specific frequencies that correspond to the vibrational modes of its bonds. megalecture.com

The most characteristic IR absorption for this compound is the nitrile (C≡N) stretching vibration, which appears in a relatively uncluttered region of the spectrum. Other key absorptions include the C-O-C stretching of the ether linkage, the C-H stretching of the aromatic and aliphatic groups, and the aromatic C=C bending vibrations. wpmucdn.comlibretexts.orguc.edu The presence and position of these bands provide strong evidence for the structure of 3-(4-Methylphenoxy)propanenitrile. libretexts.org

| Characteristic IR Absorptions for 3-(4-Methylphenoxy)propanenitrile | |

| Functional Group | Typical Wavenumber (cm⁻¹) |

| Nitrile (C≡N) stretch | 2260-2240 (medium) uc.edu |

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch | 3000-2850 libretexts.org |

| Aromatic C=C bend | 1600-1475 |

| Ether (C-O-C) stretch | 1300-1000 (strong) uc.edu |

Chromatographic Methods (Gas Chromatography, High-Performance Liquid Chromatography) for Reaction Progress Monitoring and Isolation

Chromatographic techniques are essential for monitoring the progress of the synthesis of 3-(4-Methylphenoxy)propanenitrile and for its isolation and purification. arabjchem.org

Gas Chromatography (GC) is suitable for the analysis of volatile compounds and can be used to monitor the disappearance of starting materials and the appearance of the product during the reaction. arabjchem.orgresearchgate.net When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification of reaction components. thescipub.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for both analytical and preparative purposes. opastpublishers.com It is particularly useful for monitoring reactions involving less volatile or thermally sensitive compounds. sci-hub.sejfda-online.comnih.gov By analyzing aliquots of the reaction mixture over time, HPLC can provide quantitative data on the conversion of reactants to the product, helping to optimize reaction conditions. sci-hub.se It is also a primary method for purifying the final product to a high degree.

Advanced Spectroscopic and Calorimetric Methods (e.g., Isothermal Titration Calorimetry) for Ligand-Target Binding Studies in Chemical Biology

Should 3-(4-Methylphenoxy)propanenitrile be investigated for its potential biological activity, advanced techniques would be employed to study its interactions with biological targets such as proteins or enzymes.

Applications and Synthetic Utility of 3 4 Methylphenoxy Propanenitrile in Academic Research

Role as a Key Synthetic Intermediate in the Construction of Complex Organic Scaffolds

The chemical structure of 3-(4-Methylphenoxy)propanenitrile, characterized by a reactive nitrile group and an aromatic phenoxy moiety, positions it as a valuable intermediate in the synthesis of complex organic frameworks. The nitrile group can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and ketones, which are fundamental building blocks in organic synthesis.

One of the key transformations of the nitrile group is its reduction to a primary amine, 3-(4-methylphenoxy)propan-1-amine. This amine can then serve as a nucleophile in a wide range of reactions to build more complex molecular architectures. For instance, it can be acylated to form amides, alkylated to produce secondary and tertiary amines, or used in condensation reactions to generate imines and other nitrogen-containing heterocycles.

Furthermore, the aromatic ring of the 4-methylphenoxy group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups. This further enhances the utility of 3-(4-Methylphenoxy)propanenitrile as a versatile starting material for the construction of polysubstituted aromatic compounds. The combination of transformations at both the nitrile and the aromatic ring opens up a vast chemical space for the synthesis of novel and complex organic scaffolds.

Precursor for the Design and Synthesis of Analogs of Biologically Active Molecules

The 4-methylphenoxypropylamine scaffold, readily accessible from 3-(4-Methylphenoxy)propanenitrile, is a key structural motif in a number of biologically active molecules. A notable example is the class of phenoxypropylamine derivatives, which have shown a range of pharmacological activities.

A significant application of this scaffold is in the synthesis of analogs of atomoxetine (B1665822), a selective norepinephrine (B1679862) reuptake inhibitor used in the treatment of attention deficit hyperactivity disorder (ADHD). The core structure of atomoxetine features a phenyl group and a 2-methylphenoxy group attached to a propanamine backbone. By utilizing 3-(4-Methylphenoxy)propanenitrile, researchers can synthesize analogs where the 2-methylphenoxy group is replaced by a 4-methylphenoxy group. A key analog, N-methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine, is a known compound that can be explored for its potential biological activities. simsonpharma.comnih.govchemicalbook.comnih.gov

The synthetic strategy to access such analogs would involve the reduction of the nitrile group of 3-(4-Methylphenoxy)propanenitrile to the corresponding primary amine. This amine can then be further modified, for example, through reductive amination with benzaldehyde (B42025) to introduce the phenyl group, followed by N-methylation to yield the final product. This synthetic route provides a flexible platform for creating a library of related compounds for structure-activity relationship (SAR) studies, which are crucial in the drug discovery process.

| Starting Material | Intermediate | Target Analog | Potential Biological Activity |

| 3-(4-Methylphenoxy)propanenitrile | 3-(4-Methylphenoxy)propan-1-amine | N-methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine | Selective Norepinephrine Reuptake Inhibitor |

| 3-(4-Methylphenoxy)propanenitrile | 3-(4-Methylphenoxy)propanoic acid | Arylpropionic acid derivatives | Anti-inflammatory, Analgesic |

Utility in the Construction of Diverse Heterocyclic Systems (e.g., Pyrazoles, Chromones, Triazoles)

The reactivity of the nitrile group in 3-(4-Methylphenoxy)propanenitrile makes it a valuable precursor for the synthesis of various heterocyclic systems, which are of great importance in medicinal chemistry and materials science.

Pyrazoles: Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are commonly synthesized through the condensation of 1,3-dicarbonyl compounds with hydrazines. organic-chemistry.orgacs.orgthieme-connect.comrsc.org While 3-(4-Methylphenoxy)propanenitrile itself is not a 1,3-dicarbonyl compound, its nitrile group can be chemically modified to participate in pyrazole (B372694) synthesis. For example, the nitrile could potentially be converted into a β-enamino keto ester, which can then react with hydrazines to form pyrazole derivatives. clockss.org This multi-step approach would introduce the 3-(4-methylphenoxy)propyl side chain onto the pyrazole ring.

Chromones: Chromones are a class of oxygen-containing heterocyclic compounds that form the core structure of many natural products with interesting biological activities. ijrar.orgorganic-chemistry.orgijrpc.com The synthesis of chromones often involves the reaction of o-hydroxyaryl ketones with various reagents. researchgate.net A potential synthetic route to incorporate the 3-(4-methylphenoxy)propanenitrile moiety into a chromone (B188151) structure could involve the hydrolysis of the nitrile to a carboxylic acid, followed by a reaction that couples this side chain to a suitable phenolic precursor, which could then be cyclized to form the chromone ring.

Triazoles and Tetrazoles: Triazoles are five-membered heterocycles with three nitrogen atoms. A particularly important class of triazoles are the 1,2,3-triazoles, which can be synthesized via the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. wikipedia.orgorganic-chemistry.orgmdpi.comijrpc.com The propanenitrile chain of 3-(4-Methylphenoxy)propanenitrile could be chemically modified to introduce an alkyne or an azide functionality, thus enabling its participation in such cycloaddition reactions.

More directly, the nitrile group can be converted into a tetrazole, a five-membered ring with four nitrogen atoms, through a [3+2] cycloaddition reaction with an azide, typically sodium azide. organic-chemistry.orgacs.orgthieme-connect.comrsc.orgorganic-chemistry.org This reaction is often catalyzed by zinc salts and can be performed in water, offering a green and efficient method for the synthesis of 5-substituted-1H-tetrazoles. acs.orgorganic-chemistry.org This would yield 5-(2-(4-methylphenoxy)ethyl)-1H-tetrazole, a compound with potential applications in medicinal chemistry as a bioisostere for a carboxylic acid group.

| Heterocycle | Plausible Synthetic Approach from 3-(4-Methylphenoxy)propanenitrile | Key Reaction Type |

| Pyrazole | Conversion to a β-enamino keto ester followed by reaction with hydrazine. | Condensation |

| Chromone | Hydrolysis to the carboxylic acid, coupling with a phenol (B47542), and cyclization. | Acylation and Cyclization |

| Triazole | Functional group transformation of the nitrile to an alkyne or azide, followed by cycloaddition. | 1,3-Dipolar Cycloaddition |

| Tetrazole | Direct reaction of the nitrile group with sodium azide. | [3+2] Cycloaddition |

Exploration in Novel Materials Science and Organic Dye Chemistry Research

The unique combination of an aromatic phenoxy group and a polar nitrile group in 3-(4-Methylphenoxy)propanenitrile suggests its potential utility in the development of novel materials and organic dyes. Aromatic nitriles are known to be valuable building blocks in the synthesis of functional organic materials due to the electronic properties of the nitrile group. fiveable.meresearchgate.net

In the field of organic dyes, the phenoxy moiety can act as an auxochrome, a group that can modify the color and intensity of a chromophore. britannica.comresearcher.lifeunisi.itnih.gov By incorporating the 3-(4-Methylphenoxy)propanenitrile structure into a larger conjugated system, it is possible to tune the photophysical properties of the resulting molecule, such as its absorption and emission wavelengths. For example, the aromatic ring could be further functionalized with donor and acceptor groups to create push-pull chromophores, which are of interest for applications in non-linear optics and as sensitizers in dye-sensitized solar cells.

Furthermore, the nitrile group itself can be a precursor to other functional groups that are relevant in materials science. For instance, it can be hydrolyzed to a carboxylic acid, which can be used to anchor dyes to semiconductor surfaces like TiO2 in solar cells. The nitrile group's presence in polymers can also influence their physical properties, and it is a key component in materials like nitrile rubber. slideshare.netwikipedia.org While direct applications of 3-(4-Methylphenoxy)propanenitrile in this field are not yet widely reported, its structural features make it a promising candidate for future research and development of new organic functional materials.

Future Perspectives and Research Challenges for 3 4 Methylphenoxy Propanenitrile Chemistry

Development of Sustainable and Green Synthetic Methodologies for its Production and Derivatization

The chemical industry's increasing emphasis on environmental responsibility necessitates a paradigm shift in the synthesis of 3-(4-methylphenoxy)propanenitrile and its derivatives. chemmethod.comrsc.org The development of sustainable and green synthetic methodologies is paramount, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. mygreenlab.orgacs.orgmdpi.com

Current synthetic routes, such as the Michael addition of p-cresol (B1678582) to acrylonitrile (B1666552), often rely on conventional heating and organic bases, which can be energy-intensive and generate waste. ingentaconnect.com Future research will likely focus on several key areas to enhance the green credentials of this process:

Alternative Energy Sources: Microwave-assisted synthesis has already shown promise in accelerating the Michael addition reaction, significantly reducing reaction times compared to conventional heating. ingentaconnect.com Further exploration of other alternative energy sources like ultrasound and mechanochemistry could offer even more efficient and environmentally benign pathways. mdpi.comsciencesconf.org

Benign Catalysts and Solvents: The move towards biocatalysis, employing enzymes like aldoxime dehydratases for nitrile synthesis, presents a compelling cyanide-free and mild condition alternative. mdpi.com Although not directly applied to 3-(4-methylphenoxy)propanenitrile yet, this approach holds significant potential for its greener production. The use of greener solvents, such as ionic liquids or supercritical fluids, or even solvent-free conditions, is another critical avenue of research. chemmethod.commdpi.com

Renewable Feedstocks: A long-term goal is the valorization of biomass to produce the necessary chemical precursors for 3-(4-methylphenoxy)propanenitrile synthesis. rsc.org This would involve developing catalytic pathways to convert bio-based platform chemicals into p-cresol and acrylonitrile analogues, creating a truly sustainable production lifecycle.

The following table summarizes potential green chemistry approaches for the synthesis of 3-(4-methylphenoxy)propanenitrile:

| Green Chemistry Approach | Potential Advantage | Research Focus |

| Microwave/Ultrasound Irradiation | Reduced reaction times, lower energy consumption. ingentaconnect.commdpi.com | Optimization of reaction parameters and scale-up. |

| Biocatalysis | Mild reaction conditions, high selectivity, cyanide-free. mdpi.com | Enzyme discovery and engineering for specific substrates. |

| Mechanochemistry | Solvent-free or reduced solvent use, high efficiency. sciencesconf.org | Understanding reaction mechanisms and scalability. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, sustainable lifecycle. rsc.org | Development of catalytic routes from biomass. rsc.org |

Elucidation of Complex Reaction Networks and Control of Stereoselectivity in Syntheses Involving the Propanenitrile Moiety

The propanenitrile moiety within 3-(4-methylphenoxy)propanenitrile offers a versatile handle for further chemical transformations. However, the reactions involving this group can be complex, often leading to a network of competing pathways and byproducts. A significant research challenge lies in elucidating these intricate reaction networks to achieve precise control over product formation. acs.orgdiva-portal.org

Kinetic analysis and computational modeling are powerful tools to unravel the mechanistic details of such reactions. acs.orgdiva-portal.org For instance, in related nitrile coupling reactions, kinetic studies have uncovered hidden autocatalytic and inhibition pathways, providing crucial insights for optimizing reaction conditions. acs.orgdiva-portal.org Applying these techniques to derivatization reactions of 3-(4-methylphenoxy)propanenitrile will be essential for maximizing the yield of desired products and minimizing waste.

Furthermore, the introduction of chirality into molecules derived from 3-(4-methylphenoxy)propanenitrile presents a formidable challenge and a significant opportunity. The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure compounds, which are often required for pharmaceutical and biological applications. researchgate.netnumberanalytics.comgoogle.com

Key research directions in this area include:

Advanced Kinetic Studies: Employing in-situ monitoring techniques to track reaction progress and identify transient intermediates. diva-portal.org

Computational Chemistry: Using density functional theory (DFT) and other computational methods to model reaction pathways and predict stereochemical outcomes. acs.org

Asymmetric Catalysis: Designing and applying chiral catalysts to control the stereochemistry of reactions at the propanenitrile group or other parts of the molecule.

Chiral Auxiliaries: Utilizing chiral auxiliaries to direct the stereochemical course of reactions, followed by their efficient removal. numberanalytics.com

The table below outlines strategies for controlling reaction outcomes in the chemistry of 3-(4-methylphenoxy)propanenitrile:

| Control Strategy | Methodology | Desired Outcome |

| Reaction Network Elucidation | Kinetic analysis, in-situ spectroscopy, computational modeling. acs.orgdiva-portal.org | Maximized yield of target product, minimized byproducts. |

| Stereoselectivity Control | Asymmetric catalysis, chiral auxiliaries, biocatalysis. mdpi.comresearchgate.netnumberanalytics.com | Synthesis of enantiomerically pure derivatives. |

Integration of High-Throughput Experimentation and Data Science for Accelerated Discovery in Phenoxypropanenitrile Chemistry

The traditional, one-at-a-time approach to chemical research is often slow and resource-intensive. High-throughput experimentation (HTE), which involves the parallel execution of a large number of experiments, offers a powerful strategy to accelerate discovery in phenoxypropanenitrile chemistry. nih.govbohrium.comyoutube.com HTE allows for the rapid screening of various reaction parameters, catalysts, and substrates, leading to the swift identification of optimal conditions and novel reactivity. nih.govchemrxiv.org

The vast amounts of data generated by HTE can be effectively harnessed through the integration of data science and machine learning. chemrxiv.orgacs.orgnih.gov These computational tools can identify complex patterns and relationships within the experimental data that might be missed by human analysis. acs.org This data-driven approach can guide the design of subsequent experiments, leading to a more efficient and intelligent discovery process.

Future research in this domain will likely involve:

Miniaturization and Automation: Developing miniaturized reaction platforms and automated workflows to increase the number of experiments that can be performed simultaneously. bohrium.comyoutube.com

Rapid Analytical Techniques: Implementing fast and efficient analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry, for the rapid analysis of HTE results. rsc.org

Machine Learning Models: Building predictive models based on HTE data to forecast reaction outcomes and suggest new experimental avenues. acs.org

Closed-Loop Optimization: Creating autonomous systems where a machine learning algorithm designs experiments, a robotic platform executes them, and the results are fed back to the algorithm for iterative optimization. nih.gov

The synergy between HTE and data science is expected to revolutionize how research in phenoxypropanenitrile chemistry is conducted, leading to faster discovery of new reactions, materials, and applications.

Design and Synthesis of Next-Generation Molecular Probes and Scaffolds Based on the 3-(4-Methylphenoxy)propanenitrile Core

The 3-(4-methylphenoxy)propanenitrile structure provides a versatile and tunable scaffold for the design and synthesis of novel molecules with specific functions. mdpi.comarxiv.orgnih.gov Its core can be systematically modified to create next-generation molecular probes and complex molecular architectures.

Molecular Probes: Molecular probes are essential tools for visualizing and studying biological processes. rsc.orgnih.gov The 3-(4-methylphenoxy)propanenitrile scaffold can be functionalized with fluorophores, quenchers, and targeting moieties to create "turn-on" probes that signal the presence of specific analytes or enzymatic activities. rsc.org The nitrile group itself can be a key reactive handle for attaching these functional units. Research in this area will focus on designing probes with high sensitivity, selectivity, and biocompatibility for applications in diagnostics and biomedical imaging.

Molecular Scaffolds: In drug discovery and materials science, molecular scaffolds serve as the core framework upon which functional groups are appended to create diverse chemical libraries. mdpi.comarxiv.orgnih.gov The 3-(4-methylphenoxy)propanenitrile core, with its aromatic ring, ether linkage, and nitrile group, offers multiple points for diversification. By systematically varying the substituents on the aromatic ring and transforming the nitrile group into other functionalities, vast libraries of new compounds can be generated. nih.gov These libraries can then be screened for biological activity or desirable material properties.

Future efforts will concentrate on:

Rational Design: Employing computational methods to design scaffolds with specific three-dimensional arrangements of functional groups to optimize interactions with biological targets. jmbfs.org

Diversity-Oriented Synthesis: Developing synthetic strategies that allow for the rapid generation of structurally diverse molecules from the 3-(4-methylphenoxy)propanenitrile core. acs.org

Functionalization Chemistry: Exploring and developing new chemical reactions to selectively modify the scaffold at different positions, enabling precise control over the final molecular structure.

The following table highlights the potential applications of the 3-(4-methylphenoxy)propanenitrile core in designing new molecular entities:

| Application Area | Design Strategy | Key Features of the Scaffold |

| Molecular Probes | Attachment of fluorophores, quenchers, and targeting groups. rsc.org | Modifiable aromatic ring, reactive nitrile group. |

| Drug Discovery Scaffolds | Systematic variation of substituents, diversification of the nitrile group. nih.govnih.gov | Multiple points for chemical modification. |

| Functional Materials | Incorporation into larger polymer or supramolecular structures. | Tunable electronic and steric properties. |

Q & A

Basic: What are the recommended safety protocols for handling 3-(4-Methylphenoxy)propanenitrile in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to minimize inhalation risks.

- Waste Management: Segregate waste in labeled, airtight containers and coordinate disposal with certified hazardous waste services.

- First Aid: In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, use an eyewash station and seek medical attention .

- Documentation: Maintain a safety data sheet (SDS) specific to nitrile compounds, referencing CAS 22516-99-0 for analogous handling guidelines .

Basic: What spectroscopic methods are suitable for characterizing 3-(4-Methylphenoxy)propanenitrile?

Methodological Answer:

- FT-IR: Identify the nitrile (C≡N) stretch at ~2240–2260 cm⁻¹ and aromatic C-O-C vibrations at ~1250 cm⁻¹.

- NMR: Use H NMR to confirm the methylphenoxy group (δ 2.3 ppm for CH, δ 6.8–7.2 ppm for aromatic protons) and the propionitrile chain (δ 2.5–3.0 ppm for CH groups).

- UV-Vis: Analyze π→π* transitions in the aromatic ring (λmax ~270 nm) to assess electronic properties .

Advanced: How can computational methods like DFT optimize the synthesis of 3-(4-Methylphenoxy)propanenitrile?

Methodological Answer:

- Reaction Pathway Simulation: Use density functional theory (DFT) to model nucleophilic substitution between 4-methylphenol and acrylonitrile. Calculate activation energies to identify optimal catalysts (e.g., KCO) or solvents (e.g., DMF).

- Transition State Analysis: Gaussian or ORCA software can predict intermediates, reducing side-product formation.

- QSPR Modeling: Corrogate steric/electronic effects of substituents (e.g., methyl vs. methoxy groups) on reaction yields .

Advanced: What strategies resolve contradictions in biological activity data for nitrile derivatives like 3-(4-Methylphenoxy)propanenitrile?

Methodological Answer:

- Structure-Activity Relationship (SAR): Compare analogues (e.g., 3-Phenylpropanenitrile vs. 3-(4-Hydroxyphenyl)propanenitrile) to isolate the impact of the methylphenoxy group on bioactivity .

- Dose-Response Curves: Use in vitro assays (e.g., NLRP3 inflammasome inhibition) to validate non-linear effects. Adjust concentrations to avoid off-target interactions observed in similar compounds like Dapansutrile .

- Meta-Analysis: Cross-reference data from multiple studies, prioritizing peer-reviewed journals over vendor-supplied datasets .

Advanced: How does molecular docking predict the interaction of 3-(4-Methylphenoxy)propanenitrile with biological targets?

Methodological Answer:

- Target Selection: Prioritize enzymes with nitrile-binding pockets (e.g., cytochrome P450 or kinases).

- Software Workflow:

- Prepare the ligand (3-(4-Methylphenoxy)propanenitrile) using AutoDock Tools for charge assignment.

- Dock into protein structures (PDB IDs: e.g., 1I1I) using AutoDock Vina, focusing on hydrogen bonds between the nitrile group and active-site residues.

- Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- Benchmarking: Compare results with known inhibitors (e.g., Dapansutrile’s interaction with NLRP3) to infer mechanistic parallels .

Basic: What are the key steps in synthesizing 3-(4-Methylphenoxy)propanenitrile?

Methodological Answer:

- Reaction Setup: React 4-methylphenol with acrylonitrile in a basic medium (e.g., NaOH/EtOH) under reflux.

- Procedure:

- Dissolve 4-methylphenol (1 eq) in ethanol.

- Add acrylonitrile (1.2 eq) and NaOH (1.5 eq) gradually at 60°C.

- Monitor via TLC (hexane:ethyl acetate, 4:1).

- Isolate via vacuum distillation or column chromatography.

- Yield Optimization: Increase acrylonitrile stoichiometry to 1.5 eq if side products (e.g., dimers) dominate .

Advanced: How can structural modifications enhance the thermal stability of 3-(4-Methylphenoxy)propanenitrile?

Methodological Answer:

- Substituent Effects: Introduce electron-withdrawing groups (e.g., nitro at the para position) to reduce oxidation susceptibility.

- Thermogravimetric Analysis (TGA): Compare decomposition temperatures (T) of derivatives (e.g., 3-(4-Nitrophenoxy)propanenitrile vs. parent compound).

- Computational Insights: Use DFT to calculate bond dissociation energies (BDEs) of the C-O and C≡N bonds, identifying vulnerable sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.